Cas no 105972-24-5 (4-(2-Aminophenethyl)pyridine)

4-(2-Aminophenethyl)pyridine is a versatile organic compound featuring both an aromatic pyridine ring and a phenethylamine moiety with an amino functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. Its dual functionality allows for selective modifications, enabling applications in ligand design, catalysis, and medicinal chemistry. The compound exhibits favorable solubility in common organic solvents, facilitating its use in diverse reaction conditions. High purity grades are available to meet rigorous research and industrial standards. Its stability under controlled conditions further enhances its utility in multi-step synthetic processes.
4-(2-Aminophenethyl)pyridine structure
4-(2-Aminophenethyl)pyridine structure
Product Name:4-(2-Aminophenethyl)pyridine
CAS No:105972-24-5
MF:C13H14N2
MW:198.263662815094
MDL:MFCD04966953
CID:135650
PubChem ID:4714970
Update Time:2025-06-08

4-(2-Aminophenethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(Pyridin-4-yl)ethyl)aniline
    • [2-(2-Pyridin-4-ylethyl)phenyl]amine
    • 2-(2-pyridin-4-ylethyl)aniline
    • 4-(2-Aminophenethyl)pyridine
    • Benzenamine,2-[2-(4-pyridinyl)ethyl]-
    • 2-(2-(4-pyridyl)ethyl)phenylamine
    • 2-(2-[4]Pyridyl-aethyl)-anilin
    • 2-(2-[4]pyridyl-ethyl)-aniline
    • 2-[2-(4-pyridinyl)ethyl]aniline
    • 2-[2-(pyridin-4-yl)ethyl]aniline
    • 4-(2-Aminophenethyl)-pyridin
    • Benzenamine,2-[2-(4-pyridinyl)ethyl]
    • 2-[2-(4-pyridyl)ethyl]aniline
    • [2-[2-(4-pyridyl)ethyl]phenyl]amine
    • CS-0312715
    • LS-02189
    • SB52864
    • BB 0254012
    • 2-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride
    • Benzenamine, 2-[2-(4-pyridinyl)ethyl]-
    • DTXSID00405798
    • 105972-24-5
    • MFCD04966953
    • AKOS000266737
    • ZGFRLWMJMWEDON-UHFFFAOYSA-N
    • BBL022229
    • STK501246
    • ALBB-006055
    • MDL: MFCD04966953
    • Inchi: 1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2
    • InChI Key: ZGFRLWMJMWEDON-UHFFFAOYSA-N
    • SMILES: NC1C=CC=CC=1CCC1C=CN=CC=1

Computed Properties

  • Exact Mass: 198.11600
  • Monoisotopic Mass: 198.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 76 ºC
  • Solubility: Very slightly soluble (0.75 g/l) (25 º C),
  • PSA: 38.91000
  • LogP: 3.03020

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4-(2-Aminophenethyl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:105972-24-5)4-(2-Aminophenethyl)pyridine
Order Number:A1101840
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:33
Price ($):626.0
Email:sales@amadischem.com

Additional information on 4-(2-Aminophenethyl)pyridine

Introduction to 4-(2-Aminophenethyl)pyridine (CAS No. 105972-24-5)

4-(2-Aminophenethyl)pyridine, with the chemical identifier CAS No. 105972-24-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s unique combination of a pyridine ring and an aminophenethyl side chain positions it as a key candidate for further exploration in drug discovery and development.

The structural motif of 4-(2-Aminophenethyl)pyridine consists of a pyridine core, which is a common pharmacophore in many therapeutic agents, linked to a secondary amine group attached to a phenethylamine moiety. This configuration allows for diverse functionalization, enabling chemists to modify its properties for specific biological targets. The presence of both basic and aromatic functionalities makes this compound particularly interesting for interactions with biological systems, including enzymes and receptors.

In recent years, the pharmaceutical industry has shown increasing interest in developing small molecules that can modulate neurological and cardiovascular functions. 4-(2-Aminophenethyl)pyridine has been studied as a potential scaffold for drugs targeting conditions such as depression, anxiety, and hypertension. Its structural similarity to known pharmacologically active compounds suggests that it may exhibit similar effects or serve as a basis for novel therapeutic agents.

One of the most compelling aspects of 4-(2-Aminophenethyl)pyridine is its potential role in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. Researchers have explored derivatives of this compound as inhibitors of specific kinases, aiming to develop treatments that can selectively target abnormal cellular activity without affecting healthy cells.

Recent advances in computational chemistry have allowed for more efficient screening of compounds like 4-(2-Aminophenethyl)pyridine for biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have identified several promising derivatives with enhanced binding affinity to target proteins. These computational approaches have significantly reduced the time and cost associated with drug discovery, making compounds like this one more accessible for further experimental validation.

The synthesis of 4-(2-Aminophenethyl)pyridine typically involves multi-step organic reactions, starting from readily available precursors such as 2-aminophenylacetonitrile and 2-amino-5-chloropyridine. The process often requires careful optimization to ensure high yield and purity, which are crucial for subsequent biological testing. Advances in synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry, have improved the efficiency and scalability of producing this compound.

In addition to its pharmaceutical applications, 4-(2-Aminophenethyl)pyridine has shown potential in materials science. Its ability to form coordination complexes with metal ions makes it useful in designing functional materials such as catalysts and sensors. These applications highlight the broad utility of this compound beyond traditional drug development.

The toxicological profile of 4-(2-Aminophenethyl)pyridine is another area of active investigation. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully understand its safety profile. Chronic exposure studies and long-term toxicity assessments are essential steps in evaluating its potential as a therapeutic agent or industrial chemical.

Future directions in the study of 4-(2-Aminophenethyl)pyridine include exploring its derivatives for enhanced bioavailability and reduced side effects. Structural modifications can be tailored to improve solubility, metabolic stability, and target specificity. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this field.

The growing body of research on 4-(2-Aminophenethyl)pyridine underscores its importance as a versatile building block in medicinal chemistry. As new technologies and methodologies emerge, the potential applications of this compound are expected to expand, offering new opportunities for therapeutic intervention and material science advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:105972-24-5)4-(2-Aminophenethyl)pyridine
A1101840
Purity:99%
Quantity:5g
Price ($):626.0
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